2-[(4-ethylphenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide
Overview
Description
2-[(4-ethylphenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H20N6O4S3 and its molecular weight is 492.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.07081666 g/mol and the complexity rating of the compound is 805. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research efforts have led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at exploring their use as antibacterial agents. For instance, compounds have been synthesized for their potential antibacterial activity, with several showing high effectiveness against bacteria. This indicates the compound's utility in contributing to the development of new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Antimicrobial Activity
The compound has served as a precursor for creating arylazopyrazole pyrimidone clubbed heterocyclic compounds, which were then evaluated for their antimicrobial activity against a variety of bacteria and fungi. Such research signifies the compound's role in generating new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Antioxidant Agents
Further studies have synthesized novel thiosemicarbazones, investigating their potential as antibacterial and antioxidant agents. Certain derivatives have demonstrated excellent inhibition potency against Gram-positive pathogens and possessed notable antioxidant activity, showcasing the compound's versatility in contributing to antioxidant research (Karaküçük-İyidoğan et al., 2014).
Carbonic Anhydrase Inhibition
There's also evidence of the compound's derivatives acting as inhibitors for carbonic anhydrase isozymes, which are part of the pH regulatory enzyme family. This highlights its potential in the design of novel inhibitors for therapeutic purposes (Işık et al., 2015).
Anticancer and Antioxidant Effects
Additionally, benzene sulfonamide derivatives synthesized from this compound have been explored for their anticancer effects against breast carcinoma cell lines and for their antioxidant activities. This underlines the compound's application in developing potential anticancer therapies (Mohamed et al., 2022).
Properties
IUPAC Name |
1-[(4-ethylphenyl)sulfonylamino]-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S3/c1-2-14-4-8-17(9-5-14)32(28,29)25-23-19(30)22-15-6-10-16(11-7-15)31(26,27)24-18-20-12-3-13-21-18/h3-13,25H,2H2,1H3,(H,20,21,24)(H2,22,23,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRCWVVAZPTAJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.